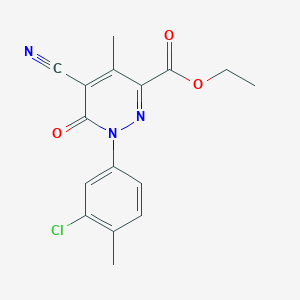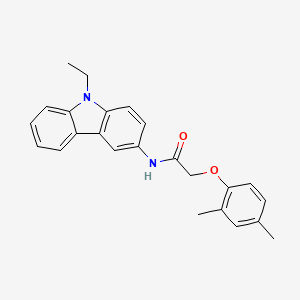![molecular formula C29H28N4O5S B11607161 5-cyano-N-(2-methoxyphenyl)-6-({2-[(3-methoxyphenyl)amino]-2-oxoethyl}sulfanyl)-2-methyl-4-(5-methylfuran-2-yl)-1,4-dihydropyridine-3-carboxamide](/img/structure/B11607161.png)
5-cyano-N-(2-methoxyphenyl)-6-({2-[(3-methoxyphenyl)amino]-2-oxoethyl}sulfanyl)-2-methyl-4-(5-methylfuran-2-yl)-1,4-dihydropyridine-3-carboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
This compound is characterized by its unique structure, which includes multiple functional groups such as cyano, methoxy, carbamoyl, and furan moieties
准备方法
The synthesis of 5-CYANO-N-(2-METHOXYPHENYL)-6-({[(3-METHOXYPHENYL)CARBAMOYL]METHYL}SULFANYL)-2-METHYL-4-(5-METHYLFURAN-2-YL)-1,4-DIHYDROPYRIDINE-3-CARBOXAMIDE involves multiple steps, each requiring specific reaction conditions and reagents. The synthetic route typically starts with the preparation of key intermediates, followed by their sequential coupling and functionalization to form the final compound. Common reagents used in the synthesis include various acids, bases, and catalysts to facilitate the formation of the desired bonds and functional groups. Industrial production methods may involve optimization of these synthetic routes to improve yield, purity, and scalability.
化学反应分析
This compound undergoes various types of chemical reactions, including:
Oxidation: The presence of methoxy and furan groups makes it susceptible to oxidation reactions, leading to the formation of corresponding oxidized products.
Reduction: The cyano group can be reduced to an amine or other functional groups under appropriate conditions.
Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions, depending on the reagents and conditions used.
Hydrolysis: The carbamoyl group can be hydrolyzed to form corresponding amines and carboxylic acids.
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., lithium aluminum hydride), and various acids and bases. The major products formed from these reactions depend on the specific reaction conditions and the functional groups involved.
科学研究应用
5-CYANO-N-(2-METHOXYPHENYL)-6-({[(3-METHOXYPHENYL)CARBAMOYL]METHYL}SULFANYL)-2-METHYL-4-(5-METHYLFURAN-2-YL)-1,4-DIHYDROPYRIDINE-3-CARBOXAMIDE has several scientific research applications:
Biology: The compound’s unique structure allows it to interact with various biological targets, making it a candidate for drug discovery and development.
Medicine: Its potential therapeutic properties are being explored for the treatment of various diseases, including cancer and neurological disorders.
Industry: The compound’s chemical properties make it useful in the development of new materials with specific functionalities, such as polymers and coatings.
作用机制
The mechanism of action of 5-CYANO-N-(2-METHOXYPHENYL)-6-({[(3-METHOXYPHENYL)CARBAMOYL]METHYL}SULFANYL)-2-METHYL-4-(5-METHYLFURAN-2-YL)-1,4-DIHYDROPYRIDINE-3-CARBOXAMIDE involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and the biological system being studied.
相似化合物的比较
Compared to other similar compounds, 5-CYANO-N-(2-METHOXYPHENYL)-6-({[(3-METHOXYPHENYL)CARBAMOYL]METHYL}SULFANYL)-2-METHYL-4-(5-METHYLFURAN-2-YL)-1,4-DIHYDROPYRIDINE-3-CARBOXAMIDE stands out due to its unique combination of functional groups and structural features Similar compounds include other dihydropyridine derivatives, which may have different substituents on the aromatic rings or different functional groups
属性
分子式 |
C29H28N4O5S |
|---|---|
分子量 |
544.6 g/mol |
IUPAC 名称 |
5-cyano-6-[2-(3-methoxyanilino)-2-oxoethyl]sulfanyl-N-(2-methoxyphenyl)-2-methyl-4-(5-methylfuran-2-yl)-1,4-dihydropyridine-3-carboxamide |
InChI |
InChI=1S/C29H28N4O5S/c1-17-12-13-24(38-17)27-21(15-30)29(39-16-25(34)32-19-8-7-9-20(14-19)36-3)31-18(2)26(27)28(35)33-22-10-5-6-11-23(22)37-4/h5-14,27,31H,16H2,1-4H3,(H,32,34)(H,33,35) |
InChI 键 |
BNYSKLPQOXDONW-UHFFFAOYSA-N |
规范 SMILES |
CC1=CC=C(O1)C2C(=C(NC(=C2C(=O)NC3=CC=CC=C3OC)C)SCC(=O)NC4=CC(=CC=C4)OC)C#N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![(2E)-6-benzyl-2-[2-(pentyloxy)benzylidene]-7H-[1,3]thiazolo[3,2-b][1,2,4]triazine-3,7(2H)-dione](/img/structure/B11607083.png)
![5-(4-methoxyphenyl)-3-(4-methylphenyl)-7H-furo[3,2-g]chromen-7-one](/img/structure/B11607086.png)

![10-(3-fluoro-4-methoxyphenyl)-7-methyl-5H-benzo[c]furo[3,2-g]chromen-5-one](/img/structure/B11607090.png)

![1-(Cyclohexylamino)-3-isopropylpyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B11607111.png)
![ethyl (5E)-5-{[5-(3,5-dichlorophenyl)furan-2-yl]methylidene}-2-methyl-4-oxo-4,5-dihydro-1H-pyrrole-3-carboxylate](/img/structure/B11607113.png)
![N-cyclopentyl-6-imino-7-(3-methoxypropyl)-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide](/img/structure/B11607130.png)
![Benzyl 6'-amino-5'-cyano-2'-methyl-2-oxo-1-(prop-2-en-1-yl)-1,2-dihydrospiro[indole-3,4'-pyran]-3'-carboxylate](/img/structure/B11607136.png)
![(4E)-4-{3-bromo-4-[(3-fluorobenzyl)oxy]benzylidene}-3-methyl-1,2-oxazol-5(4H)-one](/img/structure/B11607150.png)
![3'-Methyl 5'-prop-2-en-1-yl 2'-amino-6'-methyl-2-oxo-1-(prop-2-en-1-yl)-1,2-dihydrospiro[indole-3,4'-pyran]-3',5'-dicarboxylate](/img/structure/B11607151.png)

![ethyl {[3-acetyl-1-(2-chlorophenyl)-2-methyl-1H-indol-5-yl]oxy}acetate](/img/structure/B11607173.png)
![methyl (2E)-2-({5-[4-(methoxycarbonyl)phenyl]furan-2-yl}methylidene)hydrazinecarboxylate](/img/structure/B11607179.png)
